![molecular formula C11H17N3O2 B1201178 N-[3,5-dimethyl-1-(1-oxopropyl)-4-pyrazolyl]propanamide](/img/structure/B1201178.png)

N-[3,5-dimethyl-1-(1-oxopropyl)-4-pyrazolyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

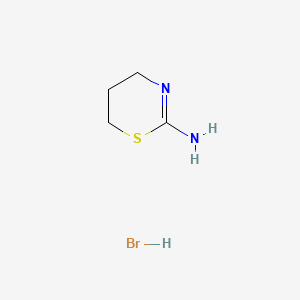

N-[3,5-dimethyl-1-(1-oxopropyl)-4-pyrazolyl]propanamide is an aromatic amide.

Scientific Research Applications

1. Palladium(II) Complexes Formation

The compound, related to 3-(pyrazol-1-yl)propanamide (PPA) and its derivatives, has been utilized in the synthesis of new palladium(II) chloride complexes. These complexes, formed by reacting PPA-type ligands with PdCl2(COD), exhibit κN-monodentate coordination and vary in their molecular arrangements, such as forming supramolecular hydrogen-bonded chains and cyclic dimers in solid states (Palombo et al., 2019).

2. Immunomodulating Activity

Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, a class closely related to the compound , have shown promising immunomodulating activity. These molecules enhanced macrophage cytotoxicity and stimulated antibacterial defenses in mice, indicating potential for pharmacological applications in immune response modulation (Doria et al., 1991).

3. Synthesis of Azoles

Research involving similar compounds has been directed towards the synthesis of azoles, which are significant in pharmaceutical chemistry. These syntheses involve reactions with various agents to produce structurally diverse azoles, demonstrating the compound's utility in creating pharmacologically relevant structures (Tumosienė & Beresnevicius, 2007).

4. Transition Metal Complexes

The compound, particularly its variant Me2PPA, has been employed in forming transition metal complexes. These complexes, involving first-row transition metals like Mn, Co, Zn, and Cu, exhibit diverse coordination modes with the ligand, contributing to the study of supramolecular structures and coordination chemistry (Liebing et al., 2019).

5. Anticancer Agent Synthesis

Derivatives of this compound have been explored for their potential as anticancer agents. The synthesis and structural elucidation of these compounds reveal their potential for developing new therapeutic agents targeting cancer (Reddy et al., 2010).

6. Superoxide Dismutation and Antioxidant Activity

Copper(II) complexes involving derivatives of this compound have shown the ability to catalyze the dismutation of superoxide anion and decompose various reactive oxygen species. This indicates potential applications in developing superoxide dismutase mimetics with antioxidant activities (Schepetkin et al., 2006).

7. Corrosion Inhibition Studies

Derivatives of this compound have been investigated theoretically for their potential as corrosion inhibitors. Density functional theory studies suggest that bipyrazolic-type organic compounds, related to the subject compound, could be effective in preventing metal corrosion, highlighting its utility in material science applications (Wang et al., 2006).

properties

Product Name |

N-[3,5-dimethyl-1-(1-oxopropyl)-4-pyrazolyl]propanamide |

|---|---|

Molecular Formula |

C11H17N3O2 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

N-(3,5-dimethyl-1-propanoylpyrazol-4-yl)propanamide |

InChI |

InChI=1S/C11H17N3O2/c1-5-9(15)12-11-7(3)13-14(8(11)4)10(16)6-2/h5-6H2,1-4H3,(H,12,15) |

InChI Key |

NFAOTCNRWDCIRV-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=C(N(N=C1C)C(=O)CC)C |

Canonical SMILES |

CCC(=O)NC1=C(N(N=C1C)C(=O)CC)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1H-Indol-3-yl)ethyl]-3-(3-isopropyloxyphenyl)quinazolin-4(3H)-one](/img/structure/B1201110.png)